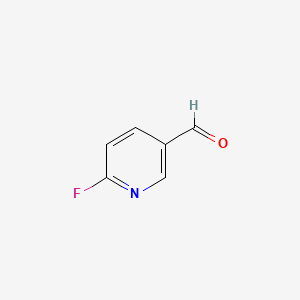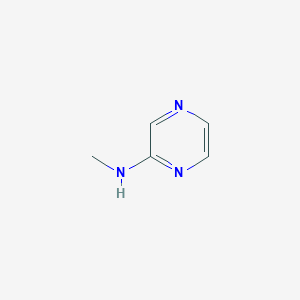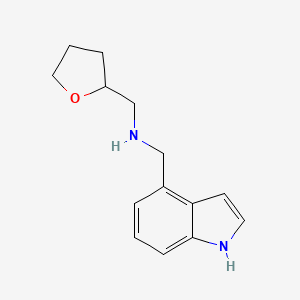
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine, also known as FMTP, is a heterocyclic compound that is widely used in scientific research. It is used in various fields such as organic chemistry, biochemistry, and pharmacology. This compound is of particular interest due to its unique structure and properties, which make it suitable for a variety of applications. FMTP has been used in the synthesis of a wide range of compounds, including peptides, carbohydrates, and nucleic acids. It has also been used in the study of enzyme mechanisms and in the development of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: is a valuable building block in the synthesis of various fluorinated pyridines . These compounds are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine makes these pyridines less reactive and less basic than their non-fluorinated counterparts, opening up possibilities for selective synthesis and applications in medicinal chemistry.
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties . 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine can serve as an intermediate in creating compounds with fluorine-containing substituents, which have been commercialized as active ingredients in various agricultural applications.
Stille Cross-Coupling Reactions
This compound is utilized in Stille cross-coupling reactions, which are pivotal in creating complex organic molecules . These reactions are instrumental in the pharmaceutical industry for the synthesis of various drugs and active pharmaceutical ingredients.
Radiobiology and Imaging Agents
Fluorinated pyridines, including derivatives synthesized from 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine , are of special interest in radiobiology . They are used to create imaging agents, particularly those substituted with F-18 , which are potential candidates for local radiotherapy of cancer and other biological applications.
Development of Fluorinated Pharmaceuticals
Around 10% of all pharmaceuticals used in medical treatment contain a fluorine atom . The compound can be a precursor for the development of such fluorinated drugs, contributing to the discovery of new medicinal candidates.
Synthesis of Bidentate Ligands
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: is a building block in the synthesis of bidentate ligands, such as 2-pyridylazaazulene . These ligands exhibit pH and cationic-metal dependent emission spectra, making them useful in various analytical and diagnostic applications.
Mecanismo De Acción
Target of Action
It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.
Mode of Action
The mode of action of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of Stille cross-coupling reactions.
Propiedades
IUPAC Name |
tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHSJTGMZLOEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32FNSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586034 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
CAS RN |
1025745-87-2 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)


![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)





![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)

